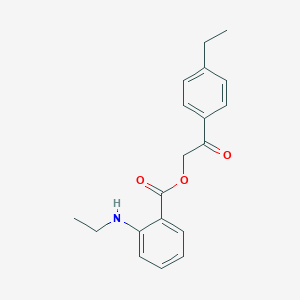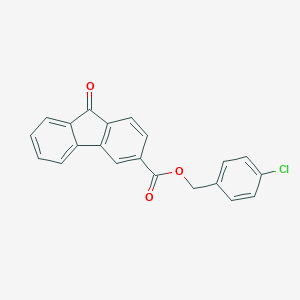
2-(NAPHTHALEN-2-YL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that features a complex structure with both naphthyl and biphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the reaction of 2-naphthol with biphenyl-2-carboxylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-naphthol is reacted with biphenyl-2-carboxylic acid chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-2-carboxylic acid: Another precursor, used in the synthesis of various biphenyl derivatives.
1,1’-Bi-2-naphthol (BINOL): A related compound with applications in asymmetric catalysis and chiral recognition.
Uniqueness
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its combined naphthyl and biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C25H18O3 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-phenylbenzoate |
InChI |
InChI=1S/C25H18O3/c26-24(21-15-14-18-8-4-5-11-20(18)16-21)17-28-25(27)23-13-7-6-12-22(23)19-9-2-1-3-10-19/h1-16H,17H2 |
InChI-Schlüssel |
DDWUBNUXEBJMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Chlorobenzyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B338756.png)


